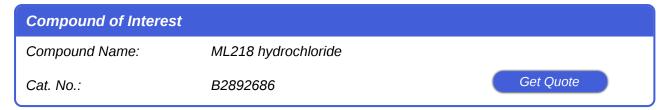


In Vitro Characterization of ML218 Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels.[1][2] T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are implicated in a variety of neurological and psychiatric disorders, including epilepsy, pain, and sleep disorders.[1][2] ML218 has emerged as a valuable chemical probe for studying the physiological and pathological roles of these channels.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of ML218 hydrochloride, including its mechanism of action, potency, and selectivity, along with detailed experimental protocols and visual representations of key concepts.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of **ML218 hydrochloride**.

Table 1: Inhibitory Potency of ML218 Against T-type Calcium Channels



Channel Subtype	Assay Type	IC50 (nM)	Reference
CaV3.2	Patch-clamp Electrophysiology	310	[1][2]
CaV3.3	Patch-clamp Electrophysiology	270	[1][2]
CaV3.2	Calcium Flux Assay	150	[1][2]

Table 2: Selectivity Profile of ML218

Channel/Receptor	Activity	Reference
L-type Calcium Channels	No significant inhibition	[3]
N-type Calcium Channels	No significant inhibition	[3]
KATP Potassium Channels	No significant inhibition	[3]
hERG Potassium Channels	No significant inhibition	[3]

Mechanism of Action

ML218 acts as a direct pore blocker of T-type calcium channels. Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the channel. Specifically, the 3,5-dichlorobenzamide group of the molecule projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing the flow of calcium ions. This mechanism of action contributes to its state-dependent inhibition of the channel.

Experimental Protocols

Disclaimer: The detailed, step-by-step protocols from the original characterization study by Xiang et al. (2011) are not publicly available. The following protocols are representative reconstructions based on the methods described in the publication and standard laboratory practices.



Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of ML218 on T-type calcium currents in a whole-cell patch-clamp configuration.

1. Cell Preparation:

- Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells stably expressing CaV3.2 or CaV3.3) on glass coverslips.
- Alternatively, use primary neurons known to endogenously express T-type calcium channels, such as dorsal root ganglion (DRG) or subthalamic nucleus (STN) neurons.

2. Solutions:

- External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
- Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP.
 Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

- Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Approach a target cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -100 mV to ensure the availability of T-type calcium channels.



- Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV.
- Establish a stable baseline recording of the T-type calcium current.
- Perfuse the chamber with the external solution containing various concentrations of ML218 hydrochloride.
- Record the inhibition of the T-type calcium current at each concentration.
- 4. Data Analysis:
- Measure the peak inward current at each ML218 concentration.
- Normalize the current amplitude to the baseline current.
- Plot the normalized current as a function of the ML218 concentration.
- Fit the data to a Hill equation to determine the IC50 value.

Calcium Flux Assay

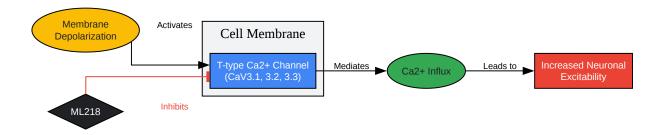
This assay provides a higher-throughput method to assess the inhibitory activity of ML218 on T-type calcium channels.

- 1. Cell Preparation:
- Plate cells expressing the T-type calcium channel of interest in a 96-well or 384-well blackwalled, clear-bottom microplate.
- Allow the cells to adhere and form a confluent monolayer.
- 2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM).
- Remove the cell culture medium and add the dye-loading buffer to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.



- Wash the cells with a physiological salt solution to remove excess dye.
- 3. Assay Procedure:
- Add various concentrations of ML218 hydrochloride to the wells and incubate for a predetermined time.
- Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.
- Establish a baseline fluorescence reading.
- Inject a depolarizing stimulus (e.g., a solution with elevated potassium concentration) to activate the T-type calcium channels.
- Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.
- 4. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well.
- Normalize the ΔF in the presence of ML218 to the control wells (no compound).
- Plot the normalized response as a function of ML218 concentration.
- Fit the data to a dose-response curve to determine the IC50 value.

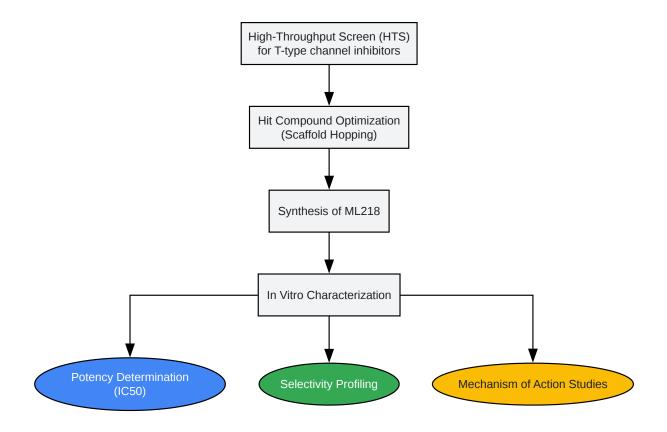
Visualizations





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Caption: T-type calcium channel signaling pathway and the inhibitory action of ML218.



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Caption: Experimental workflow for the discovery and characterization of ML218.

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